SHMT Inhibition vs. L-Enantiomer
D-Homoserine lactone acts as a specific inhibitor of serine hydroxymethyltransferase (SHMT), with a measured inhibition constant (Ki) of 11 mM for the rabbit enzyme [1]. In stark contrast, the L-enantiomer of homoserine lactone does not inhibit SHMT, highlighting the strict stereospecificity of the enzyme's active site for the D-isomer [1].
| Evidence Dimension | Inhibition of Serine Hydroxymethyltransferase (SHMT) |
|---|---|
| Target Compound Data | Ki = 11 mM (D-Homoserine lactone) |
| Comparator Or Baseline | L-Homoserine lactone: No inhibition (Ki not determinable) |
| Quantified Difference | Absolute differential activity: D-isomer is an inhibitor; L-isomer is inactive. |
| Conditions | In vitro enzymatic assay using rabbit liver SHMT. |
Why This Matters
This exclusive inhibition profile makes D-Homoserine lactone hydrochloride an indispensable tool for studies requiring selective modulation of SHMT activity, where the L-isomer or racemic mixture would be ineffective.
- [1] Wang, E. A., Kallen, R., & Walsh, C. (1981). Mechanism-based inactivation of serine transhydroxymethylases by D-fluoroalanine and related amino acids. Journal of Biological Chemistry, 256(13), 6917-6926. View Source
